Cas no 888467-23-0 (3-(5-chloro-2-methoxybenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide)

3-(5-chloro-2-methoxybenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide structure
888467-23-0 structure
Product name:3-(5-chloro-2-methoxybenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
CAS No:888467-23-0
MF:C25H19ClN2O6
MW:478.881165742874
CID:6443736

3-(5-chloro-2-methoxybenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-(5-chloro-2-methoxybenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
    • 3-[(5-chloro-2-methoxybenzoyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
    • Inchi: 1S/C25H19ClN2O6/c1-31-18-8-6-14(26)12-17(18)24(29)28-22-16-4-2-3-5-19(16)34-23(22)25(30)27-15-7-9-20-21(13-15)33-11-10-32-20/h2-9,12-13H,10-11H2,1H3,(H,27,30)(H,28,29)
    • InChI Key: YJYKLLIBELXHEI-UHFFFAOYSA-N
    • SMILES: O1C2=CC=CC=C2C(NC(=O)C2=CC(Cl)=CC=C2OC)=C1C(NC1=CC=C2OCCOC2=C1)=O

3-(5-chloro-2-methoxybenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1883-1586-30mg
3-(5-chloro-2-methoxybenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
888467-23-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1883-1586-100mg
3-(5-chloro-2-methoxybenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
888467-23-0 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1883-1586-15mg
3-(5-chloro-2-methoxybenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
888467-23-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1883-1586-20μmol
3-(5-chloro-2-methoxybenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
888467-23-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1883-1586-1mg
3-(5-chloro-2-methoxybenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
888467-23-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1883-1586-5μmol
3-(5-chloro-2-methoxybenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
888467-23-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1883-1586-75mg
3-(5-chloro-2-methoxybenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
888467-23-0 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1883-1586-2mg
3-(5-chloro-2-methoxybenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
888467-23-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1883-1586-5mg
3-(5-chloro-2-methoxybenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
888467-23-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1883-1586-25mg
3-(5-chloro-2-methoxybenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
888467-23-0 90%+
25mg
$109.0 2023-05-17

Additional information on 3-(5-chloro-2-methoxybenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide

3-(5-Chloro-2-Methoxybenzamido)-N-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-1-Benzofuran-2-Carboxamide: A Comprehensive Overview

The compound with CAS No. 888467-23-0, known as 3-(5-chloro-2-methoxybenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide, is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we delve into its chemical structure, synthesis methods, pharmacological properties, and potential applications.

The molecular structure of 3-(5-chloro-2-methoxybenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide is characterized by the presence of several key functional groups. The benzofuran core serves as a versatile scaffold for various chemical modifications. The 5-chloro-2-methoxybenzamido group introduces electronic and steric effects that can influence the compound's reactivity and bioavailability. Additionally, the benzodioxin moiety contributes to the molecule's stability and potential for forming hydrogen bonds, which are critical for its interactions within biological systems.

Recent studies have highlighted the importance of such compounds in drug discovery. For instance, researchers have explored the role of benzofuran derivatives in modulating enzyme activity and receptor binding. The incorporation of chlorine and methoxy groups in the benzene ring enhances the compound's lipophilicity and selectivity towards specific targets. This makes it a promising candidate for therapeutic applications in areas such as oncology and inflammation.

From a synthetic perspective, the construction of this compound involves a series of carefully designed reactions. The synthesis typically begins with the preparation of the benzofuran derivative through cyclization reactions. Subsequent steps involve the introduction of the benzamido group via amide bond formation and the installation of the benzodioxin moiety through etherification or related processes. The optimization of these steps is crucial to ensure high yields and purity.

One of the most exciting aspects of this compound is its pharmacokinetic profile. Studies have shown that it exhibits favorable absorption and distribution properties in preclinical models. Its ability to penetrate cellular membranes efficiently suggests potential for targeting intracellular pathways. Furthermore, preliminary toxicity studies indicate that it has a relatively low toxicity profile compared to other compounds in its class.

In terms of therapeutic applications, this compound has shown promise in inhibiting key enzymes involved in inflammatory pathways. For example, it has demonstrated potent anti-inflammatory activity by suppressing cyclooxygenase (COX) enzymes without causing significant side effects. This makes it a strong candidate for the development of novel anti-inflammatory agents.

Another area where this compound holds potential is in cancer therapy. Preclinical data suggest that it can induce apoptosis in cancer cells by modulating mitochondrial function and activating caspase pathways. Its ability to selectively target cancer cells while sparing healthy tissue could address one of the major challenges in chemotherapy.

Looking ahead, further research is needed to fully elucidate its mechanism of action and optimize its pharmacokinetic properties for clinical use. Collaborative efforts between chemists and biologists will be essential to unlock its full potential as a therapeutic agent.

In conclusion, 3-(5-chloro-2-methoxybenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide represents a cutting-edge advancement in medicinal chemistry. Its unique structure and promising biological activities position it as a valuable tool for addressing unmet medical needs. As research continues to unfold, this compound has the potential to make a significant impact on both academic and industrial landscapes.

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